D-Glucoheptono-1,4-lactone
Overview
Description
D-Glucoheptono-1,4-lactone: is a chemical compound with the molecular formula C₇H₁₂O₇ and a molecular weight of 208.1660 g/mol . . This compound is a lactone, which is a cyclic ester derived from the corresponding hydroxy acid. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
D-Glucoheptono-1,4-lactone, also known as Heptono-1,4-lactone or D-Glycero-D-gulo-heptono-1,4-lactone, is primarily used in the organic synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides . These compounds are the primary targets of this compound.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. Specifically, N-alkyl-N-(2-hydroxyethyl)aldonamides (alkyl: n-C6H13, n-C8H17, n-C10H21, n-C12H25, and n-C14H29) are obtained in the reaction of long-chain N-alkyl-N-(2-hydroxyethyl)amines with D-glucono-1,5-lactone and this compound .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of n-alkyl-n-(2-hydroxyethyl)aldonamides and n-cycloalkylaldonamides , which could potentially influence various biochemical processes depending on the specific roles of these synthesized compounds.
Pharmacokinetics
It’s known that the compound has a molecular weight of 20817 , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific roles of the N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides it helps synthesize . The exact effects can vary widely depending on these roles and the specific biological context in which they are acting.
Action Environment
It’s known that the compound has a melting point of 152-155°c and a boiling point of 5575±300 °C , suggesting that it’s stable under a wide range of temperatures. This could potentially influence its action and efficacy in different environmental conditions.
Biochemical Analysis
Biochemical Properties
D-Glucoheptono-1,4-lactone plays a role in biochemical reactions, particularly in the synthesis of certain compounds. It is used in the synthesis of Howiinol A and its analogs, which are active antitumor constituents
Cellular Effects
It is known that the compound is used in the synthesis of Howiinol A, an antitumor compound . This suggests that this compound may have indirect effects on cell function, particularly in the context of cancer cells.
Molecular Mechanism
It is known to be involved in the synthesis of Howiinol A and its analogs
Metabolic Pathways
It is known to be used in the synthesis of Howiinol A and its analogs
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucoheptono-1,4-lactone can be synthesized through the oxidation of D-glycero-D-gulo-heptose . The reaction typically involves the use of oxidizing agents such as bromine or iodine in the presence of a base like sodium hydroxide . The reaction conditions usually require a controlled temperature and pH to ensure the formation of the lactone ring.
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale oxidation of D-glycero-D-gulo-heptose using more efficient and cost-effective oxidizing agents . The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions: D-Glucoheptono-1,4-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form heptonic acid .
Reduction: It can be reduced to form the corresponding heptitol .
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the lactone ring under acidic or basic conditions.
Major Products:
- Various substituted lactones from nucleophilic substitution .
Heptonic acid: from oxidation.
Heptitol: from reduction.
Scientific Research Applications
D-Glucoheptono-1,4-lactone is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Comparison: this compound is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its reactivity and versatility in various chemical reactions . Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo specific types of reactions and its applications in scientific research .
Properties
IUPAC Name |
3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVCRCODGMFTFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15397-08-7, 89-67-8, 5329-44-2 | |
Record name | NSC34634 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC2558 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC2554 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-glycero-D-gulo-heptono-1,4-lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of D-Glycero-D-gulo-heptono-1,4-lactone?
A1: The molecular formula of D-Glycero-D-gulo-heptono-1,4-lactone is C7H12O7, and its molecular weight is 208.17 g/mol [].
Q2: Is there spectroscopic data available for this compound?
A2: Yes, researchers have used various spectroscopic techniques to characterize D-Glycero-D-gulo-heptono-1,4-lactone, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography [, , ]. NMR studies have been particularly useful in determining the relative configuration of double bonds in unsaturated derivatives of this compound [].
Q3: Can D-Glycero-D-gulo-heptono-1,4-lactone be used as a starting material for synthesizing other compounds?
A3: Yes, this compound serves as a valuable precursor in various synthetic routes. It has been used to synthesize enantiomerically pure (2R,4S)-4-hydroxypipecolic acid [, ], deoxythiosugar derivatives mimicking furanose, pyranose, and septanose structures [], and eight stereoisomers of homonojirimycin []. Researchers have also used it to synthesize C-glycosides of glucofuranose [], aza-C-disaccharides [], and polyhydroxy amino acids [].
Q4: Are there any specific advantages to using D-Glycero-D-gulo-heptono-1,4-lactone in these syntheses?
A4: This compound offers several advantages as a starting material, including its availability from D-glucose, its well-defined stereochemistry, and the versatility of its functional groups. These features allow for the development of stereoselective synthetic routes towards diverse and complex molecules [, , ].
Q5: Can you describe a specific example of a stereoselective synthesis using this compound?
A5: In the synthesis of polypropionate fragments, D-Glycero-D-gulo-heptono-1,4-lactone derivatives were used in cross-aldol reactions with lithium enolates of 7-oxabicyclo[2.2.1]heptan-2-one derivatives. These reactions showed high exo-face selectivity for the bicyclic ketones, allowing for the controlled construction of complex molecules with multiple stereogenic centers [].
Q6: Does D-Glycero-D-gulo-heptono-1,4-lactone exhibit any biological activity itself?
A6: While D-Glycero-D-gulo-heptono-1,4-lactone may not exhibit potent biological activity on its own, it serves as a scaffold for developing biologically active compounds. For instance, researchers have synthesized conformationally constrained analogues of diacylglycerol (DAG) based on a chiral 4,4-disubstituted heptono-1,4-lactone template. These analogues demonstrate potent and stereospecific binding to protein kinase C alpha (PK-C alpha) [, ].
Q7: How does modifying D-Glycero-D-gulo-heptono-1,4-lactone affect the biological activity of its derivatives?
A7: Modifying the structure of this compound can significantly impact the biological activity of its derivatives. For example, in the case of DAG analogues, converting a propanoyl branch to a propenoyl branch restored binding affinity to PK-C alpha, highlighting the importance of specific structural features for biological activity [].
Q8: Are there other examples of D-Glycero-D-gulo-heptono-1,4-lactone derivatives with biological activity?
A8: Yes, researchers have developed a biotin transport-targeting PAMAM G3 dendrimer modified with D-glucoheptono-1,4-lactone. This dendrimer acts as a delivery system for α-mangostin, a natural xanthone with antineoplastic and anti-nematode properties. The resulting conjugate exhibited significantly enhanced cytotoxicity against cancer cells and toxicity towards C. elegans compared to free α-mangostin [].
Q9: What is the role of this compound in this dendrimer system?
A9: In this system, this compound is conjugated to the PAMAM G3 dendrimer to modify its surface properties. This modification serves to block amine groups and potentially enhance biocompatibility and influence the dendrimer's interactions with biological systems [, ].
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